molecular formula C19H13N3O2S B14164384 2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole CAS No. 6205-24-9

2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

Cat. No.: B14164384
CAS No.: 6205-24-9
M. Wt: 347.4 g/mol
InChI Key: KACWDVXKKYFVLQ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole is a heterocyclic compound that features a unique combination of aromatic rings and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization with phenylhydrazine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole exerts its effects depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole stands out due to the combination of its nitro group, phenyl ring, and thiophene ring, which together confer unique electronic and steric properties. These features make it particularly versatile for applications in various fields, from medicinal chemistry to materials science.

Properties

CAS No.

6205-24-9

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-10-8-14(9-11-15)19-20-17(13-5-2-1-3-6-13)18(21-19)16-7-4-12-25-16/h1-12H,(H,20,21)

InChI Key

KACWDVXKKYFVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4

Origin of Product

United States

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